Manganese(2+);phosphenic acid;hydrate

Description

Systematic IUPAC Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is manganese(2+);phosphenic acid;hydrate. This nomenclature clearly indicates the presence of manganese in its divalent oxidation state, the phosphenic acid component, and the hydrated nature of the crystalline structure. The IUPAC naming convention follows standard protocols for coordination compounds where the metal cation is specified with its oxidation state, followed by the anionic or neutral ligands.

Alternative chemical designations for this compound include several descriptive names that reflect different aspects of its composition and structure. The compound is also known as MANGANESE(II) HYDROGEN PHOSPHATE MONOHYDRATE, which emphasizes the specific hydration state and the phosphate functionality. Another systematic designation used in chemical literature is Phosphoric acid,manganese(2+) salt (1:1), monohydrate, which describes the compound as a salt formation between phosphoric acid and manganese ions in a one-to-one stoichiometric ratio with incorporated water molecules.

The compound has been assigned the database identifier DTXSID90721217 in various chemical databases, providing a unique reference for toxicological and environmental studies. This identifier system ensures consistent reference across different research platforms and regulatory databases. Additionally, the compound appears in PubChem under the designation that maintains consistency with its IUPAC nomenclature while providing accessible chemical information for researchers and industry professionals.

Properties

IUPAC Name |

manganese(2+);phosphenic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2HO3P.H2O/c;2*1-4(2)3;/h;2*(H,1,2,3);1H2/q+2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDCPSSBKYBCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

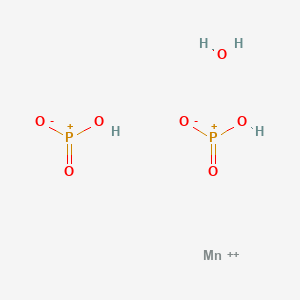

O.O[P+](=O)[O-].O[P+](=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnO7P2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721217 | |

| Record name | manganese(2+);phosphenic acid;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109135-78-6 | |

| Record name | manganese(2+);phosphenic acid;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Reflux of Divalent Manganese Salts and Phosphoric Acid

The most widely documented method involves reacting divalent manganese salts (e.g., manganese chloride, ) with phosphoric acid () under reflux conditions. Key steps include:

-

Reagent Mixing : A stoichiometric ratio of and (typically 1:1 to 1:2) is dissolved in distilled water. For example, 30 mmol and 30 mmol are diluted in 100 mL water.

-

pH Adjustment : The solution is adjusted to pH 4.0 using ammonia or sodium hydroxide.

-

Reaction Conditions : The mixture is refluxed at 40–100°C for 1 hour to 7 days, yielding manganese hydrogen phosphate monohydrate as a crystalline precipitate.

This method avoids high-pressure equipment and toxic byproducts, making it industrially viable. However, prolonged reflux durations (>48 hours) may lead to partial oxidation of to , necessitating inert atmospheres for high-purity products.

Oxidative Reflux with Sodium Hypochlorite

To enhance yield and control oxidation states, sodium hypochlorite () is introduced:

-

Oxidant Addition : 60 mmol and 40–120 mmol hydrochloric acid () are added to the - mixture.

-

Product Modulation : At 80–120 mmol , oxidizes to , forming manganese(III) phosphate monohydrate (). This side reaction highlights the sensitivity of manganese oxidation states to acid concentration.

Hydrothermal Synthesis

Hydrothermal methods are employed for high-crystallinity products but require autoclaves and higher energy inputs:

-

Reagent Preparation : A solution of and is prepared in acidic media (pH 2–3).

-

Reaction Parameters : The mixture is heated to 150°C for 12–24 hours in a sealed vessel, yielding with 85–90% purity.

-

Drawbacks : This method generates toxic nitric oxide () gas, complicating large-scale applications.

Doped Manganese Phosphate Synthesis

Doping with transition metals (Co, Fe, Ni) alters the compound’s magnetic and catalytic properties:

-

Procedure : A mixed solution of and dopant salts (e.g., ) is refluxed at pH 4.0–6.0.

-

Product Formula : The general formula () is achieved, confirmed via XRD.

Critical Analysis of Synthesis Parameters

pH Dependence

The reaction’s pH profoundly influences product composition:

| pH Range | Primary Product | Byproducts |

|---|---|---|

| 2.5–4.0 | ||

| 4.0–6.5 | Pure | None |

| >6.5 | Amorphous phosphates |

Maintaining pH 4.0–6.5 minimizes side reactions and optimizes crystallinity.

Temperature and Time

-

Low Temperature (40–60°C) : Yields nanoparticulate phases (<100 nm) with high surface area but incomplete crystallization.

-

High Temperature (80–100°C) : Produces micron-sized crystals (>1 μm) in 24–48 hours.

Purification and Separation

Post-synthesis, extractants like bis(2-ethylhexyl)phosphoric acid (D2EHPA) separate from contaminants (Al, Co, Ni):

-

Extraction Efficiency : At pH 3.0, D2EHPA achieves 98% recovery with separation factors of 137 (Al), 191 (Co), and 601 (Ni).

-

Mechanism : D2EHPA selectively complexes via phosphonic acid groups, enabling liquid-liquid extraction.

Discrepancies in Molecular Weight

Two molecular weights are reported:

-

232.91 g/mol : Listed in PubChem, potentially including additional hydration or counterions.

This inconsistency suggests variability in hydration states or errors in database entries. Users should verify stoichiometry via elemental analysis.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Manganese(2+);phosphenic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the manganese-catalyzed degradation of phosphonic acids. This reaction involves the oxidation of complexed manganese(2+) by oxygen to manganese(3+), followed by the oxidation of phosphonate by manganese(3+), yielding stable phosphonic acid breakdown products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrochloric acid, and other metal ions such as calcium and zinc. The reaction conditions, such as pH and temperature, play a crucial role in determining the reaction outcomes. For example, the presence of other cations like calcium and zinc can slow down the reaction by competing with manganese(2+) for the phosphonate .

Major Products Formed: The major products formed from the reactions of this compound include various phosphonic acid breakdown products. These products are often stable and can be detected using chromatographic methods .

Scientific Research Applications

The synthesis of manganese(2+); phosphenic acid; hydrate typically involves:

- Synthetic Routes : The reaction of manganese salts with phosphenic acid under controlled conditions. A common method includes hydrolysis using hydrochloric acid, maintained at reflux for 1 to 12 hours.

- Industrial Production : Large-scale production often employs immersion methods for manganese phosphate coatings, which include degreasing, pickling, and phosphating processes.

Scientific Research Applications

Manganese(2+); phosphenic acid; hydrate has several notable applications in scientific research:

-

Catalysis in Organic Reactions :

- It serves as a catalyst for the degradation of phosphonic acids. The mechanism involves the oxidation of manganese(2+) to manganese(3+) by oxygen, facilitating the breakdown of phosphonates into stable products.

-

Pharmaceutical Intermediate :

- The compound is utilized as an intermediate in pharmaceutical formulations. Its ability to stabilize active pharmaceutical ingredients enhances drug efficacy.

-

Environmental Applications :

- Manganese compounds are studied for their role in environmental remediation processes. They can facilitate the breakdown of pollutants through oxidation reactions.

Mechanism of Action

The mechanism of action of manganese(2+);phosphenic acid;hydrate involves the oxidation of complexed manganese(2+) by oxygen to manganese(3+), followed by the oxidation of phosphonate by manganese(3+). This process results in the formation of stable phosphonic acid breakdown products . The molecular targets and pathways involved in this mechanism include the interaction of manganese ions with phosphonate molecules and the subsequent oxidation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Manganese(III) Phosphate Hydrate (CAS 104663-56-1)

- Formula/Structure : MnPO₄·xH₂O, with Mn³⁺ in a distorted octahedral geometry .

- Properties :

- Contrast with Mn(II) Phosphate : Mn³⁺ compounds exhibit higher oxidative reactivity but lower environmental mobility compared to Mn²⁺ derivatives .

Manganese(II) Sulfate Hydrates (e.g., MnSO₄·H₂O)

- Formula/Structure: Contains SO₄²⁻ instead of phosphate, with variable hydration (mono-, tetra-, or pentahydrate) .

- Properties :

- Contrast with Mn(II) Phosphate : Sulfate derivatives lack the anticorrosive and ligand-complexing properties of phosphates but are preferred for industrial scalability .

Manganese Complexes with Phosphonic Acids

- Example : Mn(II)-(1-Hydroxyethylidene)diphosphonate complex.

- Properties :

- Contrast with Mn(II) Phosphate : Phosphonate ligands offer higher thermodynamic stability than phosphate anions, improving Mn²⁺ bioavailability in soils .

Other Manganese Phosphate Hydrates

- Synthesis-Dependent Phase Variations : Temperature (°C) Major Components (Molar Ratio, CaO:MnO:P₂O₅) Dominant Phases 200 1.00 : 0.11 : 1.54 CaHPO₄, MnHPO₄ 400–600 1.00 : 0.14 : 1.09 Mn(PO₃)₃, Ca(PO₃)₂ Key Insight: Higher temperatures favor trivalent Mn³⁺ in polyphosphate structures (e.g., Mn(PO₃)₃), altering redox behavior and solubility .

Biological Activity

Manganese(II) phosphate hydrate, represented as Mn₃(PO₄)₂·3H₂O, has garnered attention due to its notable biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the compound's biological activity, including its antioxidant properties, interaction with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

Manganese(II) phosphate hydrate is characterized by its unique crystal structure that allows for flexible coordination geometries. This flexibility is crucial for its catalytic properties, particularly in water oxidation processes. The compound precipitates spontaneously from aqueous solutions at room temperature and exhibits a high catalytic performance under neutral conditions .

Antioxidant Activity

Recent studies have demonstrated that manganese(II) complexes exhibit significant antioxidant activity. For instance, manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) were assessed for their ability to scavenge free radicals using the ABTS assay. The results indicated that these complexes displayed higher scavenging abilities compared to standard antioxidants like trolox. Specifically, some complexes achieved an ABTS scavenging percentage of up to 99.63%, indicating their potential utility in therapeutic applications aimed at oxidative stress-related diseases .

Interaction with Biomolecules

The interaction of manganese(II) phosphate hydrate with biomolecules has been investigated through various methods:

- DNA Binding : The binding affinity of manganese(II) complexes to calf-thymus DNA was studied using viscosity measurements and fluorescence spectroscopy. These interactions were characterized by a competition with ethidium bromide, revealing that the manganese complexes can intercalate within DNA structures, which may influence cellular processes such as replication and transcription .

- Protein Binding : The affinity of manganese(II) complexes for serum albumins (bovine serum albumin and human serum albumin) was evaluated using fluorescence emission spectroscopy. These studies indicated that manganese complexes could effectively bind to serum proteins, which is critical for their bioavailability and therapeutic efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of manganese(II) phosphate hydrate on various cancer cell lines. The compound's impact on cell viability was evaluated using MTT assays, where different concentrations (1, 2.5, and 5 mM) were administered to cultured cells over 24 hours. Results indicated dose-dependent cytotoxicity, suggesting potential applications in cancer therapy .

Case Studies

- Water Oxidation Catalysis : A study highlighted the role of manganese(II) phosphate hydrate as a catalyst in water oxidation reactions, mimicking the natural process occurring in photosystem II. The structural characteristics of the compound facilitated the stabilization of Jahn-Teller-distorted Mn(III), enhancing its catalytic activity .

- Antifungal Activity : Research on manganese(II) complexes revealed promising antifungal properties comparable to traditional antifungal agents. These findings suggest that such complexes could serve as alternative treatments for fungal infections .

Summary of Findings

The biological activity of manganese(II) phosphate hydrate encompasses a range of beneficial effects:

| Activity | Description |

|---|---|

| Antioxidant Activity | High scavenging ability against free radicals (ABTS assay). |

| DNA Interaction | Intercalation capabilities affecting replication/transcription. |

| Protein Binding | Significant affinity for serum albumins enhancing bioavailability. |

| Cytotoxicity | Dose-dependent effects on cancer cell viability. |

| Catalytic Properties | Effective in water oxidation reactions mimicking photosystem II. |

Q & A

Basic Questions

Q. What synthesis parameters critically influence the molar composition of manganese(2+) phosphenate hydrate?

- Methodological Answer : Reaction temperature, pH, and precursor stoichiometry are key. For example, at 200°C, the molar ratio of CaO:MnO:P₂O₅ shifts to 1.00:0.11:1.54 due to temperature-dependent crystallization ( ). To optimize, systematically vary synthesis temperatures (e.g., 100–300°C) and use inductively coupled plasma optical emission spectroscopy (ICP-OES) for post-synthesis elemental quantification. X-ray diffraction (XRD) can confirm phase purity .

Q. Which analytical techniques are suitable for characterizing manganese(2+) phosphenate hydrate?

- Methodological Answer :

- Elemental Composition : ICP-OES or atomic absorption spectroscopy (AAS) for Mn, P, and Ca quantification ( ).

- Structural Analysis : XRD for crystallographic phase identification and Fourier-transform infrared spectroscopy (FTIR) for phosphate group detection (ν~1000 cm⁻¹) ( ).

- Hydration State : Thermogravimetric analysis (TGA) to measure mass loss between 100–300°C, correlating with water content .

Q. What safety protocols are recommended for handling manganese(2+) phosphenate hydrate?

- Methodological Answer : Use NIOSH-approved dust masks (JIS T 8151), nitrile gloves (JIS T 8116), and safety goggles. Conduct synthesis in fume hoods with local exhaust ventilation. Store samples in airtight containers to prevent hydration-driven dust dispersion ( ). Emergency procedures for inhalation include immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How can researchers address inconsistencies in hydration stability data across studies?

- Methodological Answer : Contradictions often arise from uncontrolled humidity or characterization timing. Perform aging studies under standardized conditions (e.g., 25°C/60% RH) with periodic TGA to monitor mass loss. Pair with in-situ XRD to track structural changes. For example, notes manganese phosphates' hydration propensity, requiring timed post-synthesis analysis to avoid misinterpretation .

Q. What mechanistic insights explain the preferential formation of hydrates over anhydrous forms?

- Methodological Answer : The high solubility of Mn(H₂PO₄)₂ drives hydrate crystallization ( ). Conduct kinetic studies by varying H₃PO₄ concentration and monitoring crystallization rates via in-situ Raman spectroscopy. Density functional theory (DFT) calculations can compare hydration enthalpies of anhydrous vs. hydrate phases .

Q. How can multivariate analysis resolve phase ambiguities in manganese phosphate systems?

- Methodological Answer : Apply principal component analysis (PCA) to XRD/EDS datasets from samples synthesized across parameter matrices (T, pH, stoichiometry). Rietveld refinement quantifies phase fractions, while cluster analysis identifies phase boundaries. ’s Table 3 provides reference molar ratios for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.